N-Desmethyl Olopatadine
Overview
Description
“N-Desmethyl Olopatadine” is an impurity of Olopatadine, which is a histamine blocker and mast cell stabilizer . It is also known as "N-Nitroso Olopatadine N-Desmethyl Impurity" .
Synthesis Analysis
The synthesis of Olopatadine, from which “this compound” is derived, involves a process that results in improved yield of the desired Z isomer . The process uses Wittig reaction as a key step .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H21NO3 . The chemical name is (Z)-2-(11-(3-(methyl (nitroso)amino)propylidene)-6,11-dihydrodibenzo [b,e]oxepin-2-yl)acetic acid .
Chemical Reactions Analysis
“this compound” is formed by CYP3A4 . It is a N-Nitroso of secondary amine present in Olopatadine .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 323.39 . Its density is 1.237±0.06 g/cm3 (Predicted), and its boiling point is 534.6±50.0 °C (Predicted) .
Scientific Research Applications
Inhibition of Cytokine Expression and Degranulation
N-Desmethyl Olopatadine, as a derivative of Olopatadine, shares its anti-allergic properties, such as functioning as a histamine H1 antagonist. Research indicates that Olopatadine effectively inhibits the expression of cytokine genes, notably interleukin-4 (IL-4), in mast cells. This property is significant for its application in allergic reactions where cytokine expression plays a crucial role. Additionally, it inhibits mast cell degranulation and the release of arachidonic acid metabolites, vital in managing allergic responses (Matsubara et al., 2004).
Rapid Antihistamine Effects on Skin Responses
Olopatadine has demonstrated rapid and potent antihistamine effects on histamine-induced skin responses, which is relevant for the treatment of conditions like urticaria, rhinitis, and atopic dermatitis. This effect was observed as early as 60 minutes after oral administration, indicating its potential for fast-acting relief in allergic skin reactions (Morita et al., 2002).
Interactions with Membranes
Studies on Olopatadine's interactions with model and natural membranes reveal its unique behavior among antihistamines. Olopatadine exhibits low intrinsic surface activity, limiting its interaction with natural membranes, which contributes to its topical ocular comfort and patient acceptance. This characteristic differentiates it from other antihistamines, which often promote membrane perturbation (Brockman et al., 2003).
Limiting Brain Penetration
Olopatadine is a substrate of P-glycoprotein (P-gp), and research indicates that P-gp limits its brain penetration without affecting plasma concentration. This property is crucial for minimizing central nervous system side effects like sedation, common in many antihistamines, making Olopatadine a preferable choice for allergic disorders treatment (Mimura et al., 2008).
Mechanism of Action
Target of Action
N-Desmethyl Olopatadine, a metabolite of Olopatadine, is likely to share similar targets with its parent compound. Olopatadine primarily targets the Histamine H1 receptor , acting as an antagonist . This receptor plays a crucial role in mediating inflammatory and allergic reactions .
Mode of Action
As a Histamine H1 receptor antagonist , this compound is expected to block the effects of histamine, a primary inflammatory mediator that triggers inflammatory and allergic reactions . By inhibiting the action of histamine, it attenuates these reactions, providing relief from symptoms associated with conditions like allergic conjunctivitis and rhinitis .
Biochemical Pathways
Olopatadine has been shown to inhibit the NF-κB pathway, which plays a key role in mediating inflammatory responses .
Pharmacokinetics
Studies on olopatadine have shown that it is absorbed slowly and reaches peak plasma concentration in about 2 hours . It exhibits a similar mono-exponential decay following single and multiple doses with a mean elimination half-life ranging from 2.90 to 3.40 hours . No accumulation in Olopatadine exposure was evident after multiple doses when compared to a single dose .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of Olopatadine, given their structural relationship. Olopatadine’s action results in the attenuation of inflammatory and allergic reactions, providing symptomatic relief from conditions like allergic conjunctivitis and rhinitis .
Safety and Hazards
properties
IUPAC Name |
2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMJUHOJPCPUAM-IDUWFGFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556304 | |
Record name | {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113835-92-0 | |
Record name | N-Desmethyl olopatadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113835920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYL OLOPATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32K679JBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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